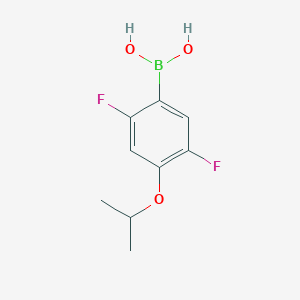

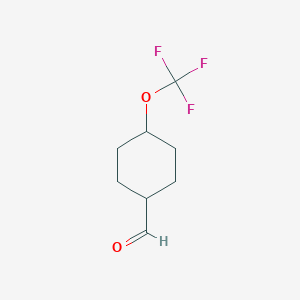

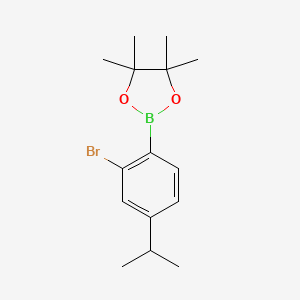

2-Bromo-4-isopropylphenylboronic acid pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

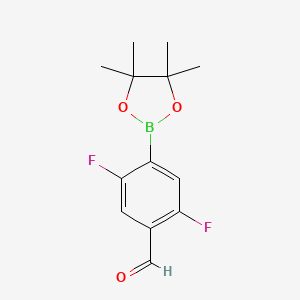

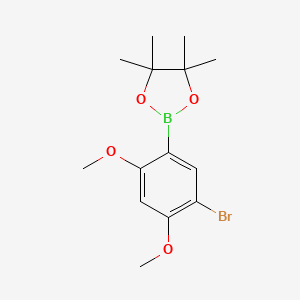

“2-Bromo-4-isopropylphenylboronic acid pinacol ester” is a type of pinacol boronic ester, which are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .

Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. For instance, they are used in the Suzuki–Miyaura coupling . They can also undergo protodeboronation, a process that is not well developed but has been achieved using a radical approach .

Scientific Research Applications

Mixed Chromophore Perfluorocyclobutyl (PFCB) Copolymers for Tailored Light Emission

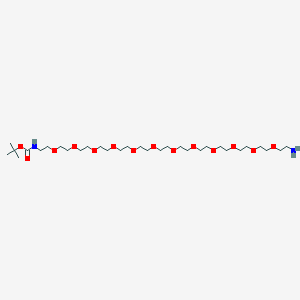

One application involves the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, demonstrating tailored light emission properties. These copolymers were synthesized via a Suzuki coupling reaction, utilizing intermediates including 4-bromo(trifluorovinyloxy)benzene or 4-trifluorovinyloxyphenylboronic acid pinacol ester. The resultant polymers exhibited high molecular weights, superb thermal stability (Td > 450 °C), and excellent processability. Photoluminescence studies indicated that copolymerization offers a facile route to customize emission across a broad range of the visible spectrum, suggesting potential applications in light-emitting devices and sensors (Neilson et al., 2007).

Palladium-catalyzed Cross-coupling Reaction

Another study focused on the palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates, leading to the synthesis of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method facilitated the borylation of acyclic and cyclic 1-alkenyl bromides and triflates in high yields, preserving the configuration of double bonds. The approach underscores the utility of boronic acid pinacol esters in creating complex organic structures, pivotal in drug synthesis and material science (Takagi et al., 2002).

Synthesis of π-Conjugated Polymers

The Suzuki-Miyaura coupling polymerization technique was employed to synthesize high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This method demonstrated an unstoichiometric polycondensation behavior, contrary to Flory's principle, showcasing the versatility of boronic acid pinacol esters in the synthesis of advanced polymer materials with potential applications in electronic and photonic devices (Nojima et al., 2016).

Electroluminescence in Phenanthroimidazoles

Research into aggregation-induced emission (AIE) luminogens utilized phenanthroimidazoles synthesized by the Suzuki cross-coupling reaction of bromophenanthroimidazoles with 4-(1,2,2-triphenylvinyl)phenylboronic acid pinacol ester. This study highlighted the AIE, mechanochromic, and electroluminescence behavior of these compounds, offering insights into their applications in mechano-sensors and organic light-emitting diodes (OLEDs), further underscoring the role of boronic acid esters in the development of new luminescent materials (Jadhav et al., 2017).

Safety and Hazards

While specific safety and hazard information for “2-Bromo-4-isopropylphenylboronic acid pinacol ester” was not found, it’s important to handle all chemicals with care and use personal protective equipment. Boronic esters should be handled in a well-ventilated area and contact with skin and eyes should be avoided .

properties

IUPAC Name |

2-(2-bromo-4-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22BBrO2/c1-10(2)11-7-8-12(13(17)9-11)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDJKQSTVFFJKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(C)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BBrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401139034 |

Source

|

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-4-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121513-67-3 |

Source

|

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-4-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-[2-bromo-4-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401139034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)